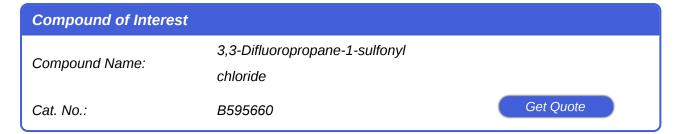


physicochemical properties of 3,3-Difluoropropane-1-sulfonyl chloride

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In-depth Technical Guide to 3,3-Difluoropropane-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of **3,3-Difluoropropane-1-sulfonyl chloride**. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar compounds and established synthetic and analytical methodologies for analogous sulfonyl chlorides to provide a robust predictive profile.

Core Physicochemical Properties

While specific experimental values for boiling point, density, and solubility of **3,3- Difluoropropane-1-sulfonyl chloride** are not readily available in the surveyed literature, its fundamental properties have been computed and are available from various chemical databases.[1][2][3] The physical form of the compound is noted to be a liquid.[3]

Table 1: Physicochemical Properties of 3,3-Difluoropropane-1-sulfonyl chloride



Property	Value	Source
Molecular Formula	C ₃ H ₅ ClF ₂ O ₂ S	PubChem[1][2]
Molecular Weight	178.59 g/mol	PubChem[1][2]
IUPAC Name	3,3-difluoropropane-1-sulfonyl chloride	PubChem[1][2]
CAS Number	1314907-49-7	PubChem[1][2]
Physical Form	Liquid	Sigma-Aldrich[3]
Purity	>95%	Fisher Scientific (for analogous compound)[4]
Storage Temperature	-10 °C	Sigma-Aldrich[3]
Predicted XLogP3	1.6	PubChem[1][2]

Experimental Protocols Synthesis of 3,3-Difluoropropane-1-sulfonyl chloride

A specific, detailed experimental protocol for the synthesis of **3,3-Difluoropropane-1-sulfonyl chloride** is not documented in readily accessible literature. However, based on general and established methods for the synthesis of alkanesulfonyl chlorides, a plausible synthetic route can be proposed. The most common methods involve the oxidative chlorination of corresponding thiols or the reaction of alkyl halides with a sulfite source followed by chlorination.[1][5][6][7][8][9][10][11]

One potential pathway starts from 3,3-difluoropropan-1-ol, which would be converted to a corresponding thiol or an S-alkyl isothiouronium salt, followed by oxidative chlorination.

Hypothetical Synthesis Workflow





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Caption: Proposed two-step synthesis of **3,3-Difluoropropane-1-sulfonyl chloride**.

A general procedure for the oxidative chlorination of a thiol to a sulfonyl chloride is as follows:

- The corresponding thiol is dissolved in a suitable solvent, often a biphasic system with water and an organic solvent.
- The solution is cooled to a low temperature, typically between -10 °C and 0 °C.
- Chlorine gas is bubbled through the stirred solution, or an alternative chlorinating agent such as N-chlorosuccinimide in the presence of an acid is used.[1][5]
- The reaction progress is monitored by a suitable technique like thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, the organic layer is separated, washed with a reducing agent solution (e.g., sodium bisulfite) to quench excess chlorine, followed by washing with brine.
- The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and the solvent is removed under reduced pressure.

Purification

Crude sulfonyl chlorides are often purified by distillation under reduced pressure to prevent decomposition.[12] Another described method involves scrubbing the crude product with a concentrated aqueous solution of hydrochloric acid to remove sulfonic acid impurities, followed by stripping of volatiles.[13] Flash column chromatography on silica gel can also be employed for purification.[14]



General Purification Workflow



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Caption: A typical workflow for the purification of sulfonyl chlorides.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum of **3,3-Difluoropropane-1-sulfonyl chloride** is expected to show signals corresponding to the two methylene groups. The protons on the carbon adjacent to the sulfonyl chloride group will be deshielded and appear at a lower field compared to the protons on the carbon adjacent to the difluoromethyl group. Splitting patterns will arise from H-H and H-F coupling.
- ¹⁹F NMR: Fluorine-19 NMR is a powerful technique for the characterization of organofluorine compounds.[15][16] The spectrum of **3,3-Difluoropropane-1-sulfonyl chloride** is expected to show a signal for the two equivalent fluorine atoms of the CHF₂ group. This signal will be split into a triplet by the adjacent two protons. The chemical shift will be characteristic of a difluoromethyl group in an aliphatic chain.[17][18][19]
- 13C NMR: The carbon NMR spectrum will show three distinct signals for the three carbon atoms, with their chemical shifts influenced by the attached functional groups (sulfonyl chloride and difluoro).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the analysis of volatile and semi-volatile organic compounds, including halogenated compounds.[20][21][22][23][24] For **3,3-Difluoropropane-1-sulfonyl chloride**, a suitable GC column (e.g., a non-polar or medium-polarity column) would be used for separation. The mass spectrum would be expected to show the molecular ion peak and characteristic fragmentation patterns, including the loss of chlorine and SO₂.



Reactivity and Safety

3,3-Difluoropropane-1-sulfonyl chloride is expected to be a reactive compound, characteristic of sulfonyl chlorides. It is likely to be sensitive to moisture, hydrolyzing to the corresponding sulfonic acid.[4] It will react with nucleophiles such as amines to form sulfonamides and with alcohols to form sulfonate esters.

The compound is classified as corrosive and is expected to cause severe skin burns and eye damage.[2][3] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.[4]

Signaling Pathways

There is currently no information available in the scientific literature linking **3,3- Difluoropropane-1-sulfonyl chloride** to any specific signaling pathways. Its primary utility in a drug development context would likely be as a synthetic intermediate for the preparation of more complex molecules with potential biological activity.

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